molecular formula C6H4Cl2INO2 B1392977 2,5-Dichloro-6-(hydroxymethyl)-4-iodopyridin-3-ol CAS No. 1261365-52-9

2,5-Dichloro-6-(hydroxymethyl)-4-iodopyridin-3-ol

Cat. No. B1392977
CAS RN: 1261365-52-9
M. Wt: 319.91 g/mol
InChI Key: FUULUSWRAABWGU-UHFFFAOYSA-N
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Description

2,5-Dichloro-6-(hydroxymethyl)-4-iodopyridin-3-ol is a unique chemical compound with the empirical formula C6H4Cl2INO2 . It is a solid substance and has a molecular weight of 319.91 g/mol . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The SMILES string of this compound is OCc1nc(Cl)c(O)c(I)c1Cl . The InChI string is 1S/C6H4Cl2INO2/c7-3-2(1-11)10-6(8)5(12)4(3)9/h11-12H,1H2 . These strings provide a way to represent the molecule’s structure using text.


Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 319.91 g/mol . The empirical formula is C6H4Cl2INO2 .

Scientific Research Applications

Selective Functionalization of Dichloropyridines

The compound 2,5-Dichloro-6-(hydroxymethyl)-4-iodopyridin-3-ol demonstrates potential in the field of selective functionalization of dichloropyridines. Studies have shown that it can undergo deprotonation at specific positions, enabling targeted chemical reactions. This characteristic is particularly valuable in the synthesis of complex organic compounds (Marzi, Bigi, & Schlosser, 2001).

Formation of Iodo[1,3]dioxolo[4,5‐c]pyridine Derivatives

Research indicates that this compound can be involved in the formation of iodo[1,3]dioxolo[4,5‐c]pyridine derivatives through the Hofmann–Löffler–Freytag reaction. These derivatives have potential applications in the synthesis of pyridine-containing macrocycles, which are important in various chemical syntheses (Lechel et al., 2012).

Deprotonation Study of Trihalopyridines

A deprotonation study using this compound has revealed its capability to undergo exclusive deprotonation at specific positions, leading to the synthesis of acids and iodopyridines. This property is crucial in pharmaceutical research for creating new building blocks and structures (Bobbio & Schlosser, 2001).

Hydrolysis to Create Structural Manifolds

The compound is used in the hydrolysis process to create various structural manifolds. This process is essential in the manufacturing of industrial pesticides and offers a pathway to diverse pyridine derivatives (Schlosser & Bobbio, 2002).

Synthesis of 4-amino-3,5-dichloro-6-fluoropyridine-2-ol

In a study, this compound was used as a starting point to synthesize 4-amino-3,5-dichloro-6-fluoropyridine-2-ol through amine and hydroxy substitution. This synthesis process highlights the compound's utility in creating chemically diverse and complex molecules (Zhi-yuan, 2010).

Synthesis of Pyridine-Containing Macrocycles

The compound has been studied for its role in the synthesis of pyridine-containing macrocycles, important for developing selective serotonin reuptake inhibitors. Its versatility in forming different derivatives makes it valuable in medicinal chemistry (Srisook & Chi, 2004).

Formation in Honey and Model Systems

Research has also explored the compound's formation in honey and model systems, particularly from 5-(hydroxymethyl)furfural in the presence of ammonia-producing compounds. This study is significant in understanding the chemical processes in food products (Hidalgo, Lavado-Tena, & Zamora, 2020).

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral, which means it may be harmful if swallowed . The signal word for this compound is "Warning" . It’s important to handle this compound with care and follow all safety guidelines.

properties

IUPAC Name

2,5-dichloro-6-(hydroxymethyl)-4-iodopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2INO2/c7-3-2(1-11)10-6(8)5(12)4(3)9/h11-12H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUULUSWRAABWGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=N1)Cl)O)I)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101227775
Record name 2-Pyridinemethanol, 3,6-dichloro-5-hydroxy-4-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101227775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-6-(hydroxymethyl)-4-iodopyridin-3-ol

CAS RN

1261365-52-9
Record name 2-Pyridinemethanol, 3,6-dichloro-5-hydroxy-4-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261365-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinemethanol, 3,6-dichloro-5-hydroxy-4-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101227775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
2,5-Dichloro-6-(hydroxymethyl)-4-iodopyridin-3-ol
Reactant of Route 6
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